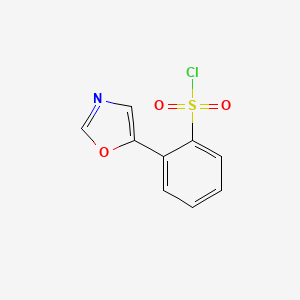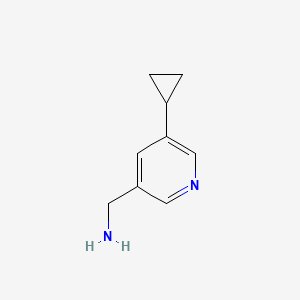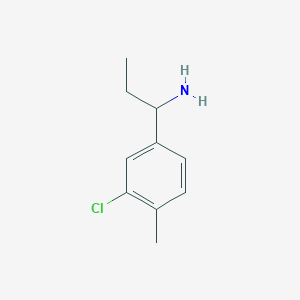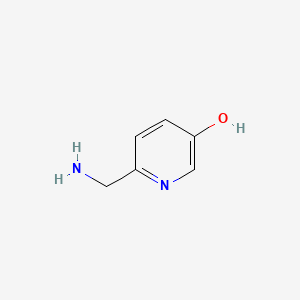
6-(Aminomethyl)pyridin-3-OL
Übersicht
Beschreibung
6-(Aminomethyl)pyridin-3-ol, also known as 6-aminomethyl-3-pyridinol, is a chemical compound with the molecular formula C6H9ClN2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 6-(Aminomethyl)pyridin-3-ol, involves several methods. One of the common methods is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)pyridin-3-ol is represented by the linear formula C6H9ClN2O . The compound has a molecular weight of 160.6 .Physical And Chemical Properties Analysis
6-(Aminomethyl)pyridin-3-ol is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Formation Pathways in Foods
The compound 6-(hydroxymethyl)pyridin-3-ol, closely related to 6-(aminomethyl)pyridin-3-OL, is formed by the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds. This reaction occurs mostly at neutral pH values and is significant in the context of food chemistry, especially in heated honey and sugarcane honey, where it is produced to a high extent. The formation of such compounds in foods is considered unavoidable when 2-oxofurans are subjected to thermal heating in the presence of ammonia or ammonia-producing compounds Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems.
Ligand Synthesis for Metal Complexation
6-(Aminomethyl)pyridin-3-OL derivatives have been synthesized and used as ligands for metal ions. These ligands, when modified with various functional groups at specific positions, can act as terdentate ligands, coordinating with metal ions in a way that could be beneficial for catalysis, material science, and possibly pharmaceutical applications. The synthesis of such ligands opens avenues for exploring new metal-organic frameworks and coordination complexes Synthesis of 4-functionalized terdendate pyridine-based ligands.
Biochemical Transformations
The biochemical transformation capabilities of 6-(aminomethyl)pyridin-3-OL and its derivatives have been explored using whole cells of Burkholderia sp., which demonstrated an ability to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. This type of regioselective oxyfunctionalization is promising for the preparation of various pyridinols and pyridin-N-oxides, which are valuable intermediates in the chemical and pharmaceutical industries Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.
Catalytic Applications
6-(Aminomethyl)pyridin-3-OL-based ligands have been utilized in ruthenium and osmium complexes for various catalytic applications. These include hydrogenation, dehydrogenation, racemization, and alkylation reactions. The unique properties of these ligands, when combined with these metals, result in catalysts with high activity and productivity, showcasing the potential of 6-(aminomethyl)pyridin-3-OL derivatives in catalysis Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine (Ampy)-based ligands in catalysis.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSPQOIONHJXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



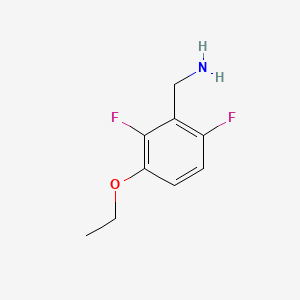
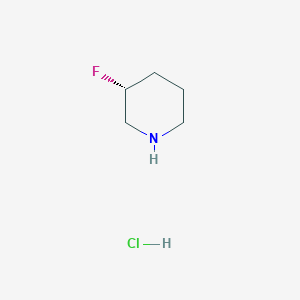
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
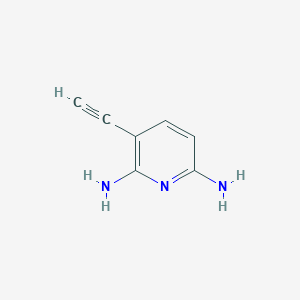
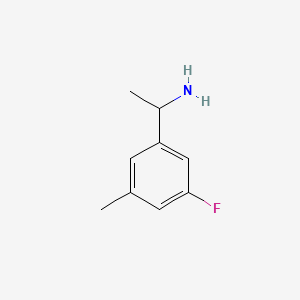
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)

